molecular formula C9H14N2O B1467560 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341978-83-3

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1467560
CAS No.: 1341978-83-3
M. Wt: 166.22 g/mol
InChI Key: MVGBRXROFDOEOA-UHFFFAOYSA-N
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Description

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at position 1 and an ethanone group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups such as amines or halides using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds. It is used in the development of new materials and catalysts.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. They are used in the design and development of new pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development. It is studied for its effects on various biological targets and pathways.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(butan-2-yl)-1H-pyrazol-4-yl]methanone: This compound differs by having a methanone group instead of an ethanone group.

    1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-one: This compound has a propanone group instead of an ethanone group.

    1-(butan-2-yl)-1H-pyrazol-4-yl]butan-1-one: This compound has a butanone group instead of an ethanone group.

The unique structural features of this compound, such as the specific positioning of the butan-2-yl and ethanone groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-butan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-7(2)11-6-9(5-10-11)8(3)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGBRXROFDOEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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